1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
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Overview
Description
1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic compound that features a unique structure combining pyridine, piperidine, and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as pyridin-4-ylmethyl piperidine and 5-(trifluoromethyl)pyridin-2-yl piperazine. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and process intensification can be employed to scale up the production while maintaining the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-ylmethyl)piperidine: Shares the pyridin-4-ylmethyl piperidine moiety.
5-(Trifluoromethyl)pyridin-2-yl piperazine: Contains the 5-(trifluoromethyl)pyridin-2-yl piperazine structure.
Uniqueness
1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is unique due to its combination of pyridine, piperidine, and piperazine rings, along with the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5/c22-21(23,24)18-1-2-20(26-15-18)29-13-11-28(12-14-29)19-5-9-27(10-6-19)16-17-3-7-25-8-4-17/h1-4,7-8,15,19H,5-6,9-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSPXUHQAHLBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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